molecular formula C21H15BrClN3O2 B11103106 2-bromo-N-(2-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

2-bromo-N-(2-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

Cat. No.: B11103106
M. Wt: 456.7 g/mol
InChI Key: DCCSWHIRBGQIBH-ZMOGYAJESA-N
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Description

2-BROMO-N-[2-({2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its bromine and chlorine substituents, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N-[2-({2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-bromobenzoyl chloride with 2-aminobenzohydrazide, followed by the condensation with 4-chlorobenzaldehyde under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-N-[2-({2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-BROMO-N-[2-({2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which 2-BROMO-N-[2-({2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzamide: Shares the bromine substituent but lacks the complex hydrazino and chlorophenyl groups.

    4-Chlorobenzamide: Contains the chlorine substituent but differs in the overall structure.

    N-Benzoylhydrazine: Similar hydrazino group but lacks the bromine and chlorophenyl substituents.

Properties

Molecular Formula

C21H15BrClN3O2

Molecular Weight

456.7 g/mol

IUPAC Name

2-[(2-bromobenzoyl)amino]-N-[(E)-(4-chlorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H15BrClN3O2/c22-18-7-3-1-5-16(18)20(27)25-19-8-4-2-6-17(19)21(28)26-24-13-14-9-11-15(23)12-10-14/h1-13H,(H,25,27)(H,26,28)/b24-13+

InChI Key

DCCSWHIRBGQIBH-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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